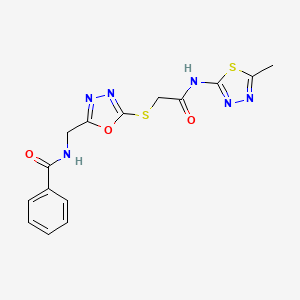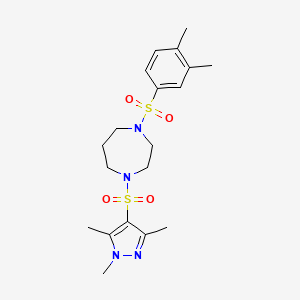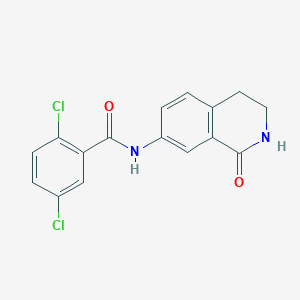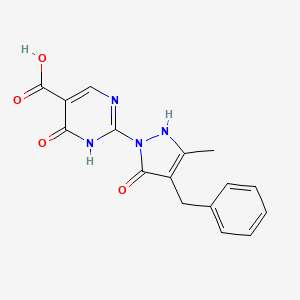![molecular formula C14H9ClF3NO2 B2717429 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide CAS No. 1580-42-3](/img/structure/B2717429.png)
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” is a chemical compound with the CAS Number: 1580-42-3 . It has a molecular weight of 315.68 and its molecular formula is C14H9ClF3NO2 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of compounds similar to “5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” often involves the transformation of a chloride into an intermediate . For instance, a chloride can be transformed into a 4H-pyran-4-one intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one with LiHMDS at -78 °C, followed by TFA-mediated cyclization .
Molecular Structure Analysis
The InChI code for “5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” is 1S/C14H9ClF3NO2/c15-9-4-5-12(20)11(7-9)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,20H,(H,19,21) .
Chemical Reactions Analysis
The chemical reactions involving compounds like “5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” often involve nucleophilic attacks . For instance, the carbon-sulfur bond can attack a positively charged halogen, which subsequently allows for nucleophilic substitution by a fluoride .
Physical And Chemical Properties Analysis
“5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” is a powder that is stored at room temperature . It has a melting point of 181-182 degrees Celsius .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide, focusing on six unique applications:
Antimicrobial Agent
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant inhibitory effects, making it a candidate for developing new antibiotics .
Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory properties. It can inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for treating inflammatory diseases like arthritis and inflammatory bowel disease .
Cancer Research
In cancer research, 5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide has been studied for its ability to induce apoptosis in cancer cells. It can interfere with cell signaling pathways that regulate cell growth and survival, leading to programmed cell death in malignant cells. This property is particularly valuable in developing targeted cancer therapies .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It can bind to specific enzymes, altering their activity. For example, it has been studied as an inhibitor of certain proteases and kinases, which are crucial in various biological processes. This application is significant in drug development for diseases where enzyme regulation is disrupted .
Safety and Hazards
The safety information for “5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-4-5-12(20)11(7-9)13(21)19-10-3-1-2-8(6-10)14(16,17)18/h1-7,20H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMVIBKEICGPKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=CC(=C2)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-hydroxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Butyrylamino)anilino]-5-oxopentanoic acid](/img/structure/B2717347.png)


![9-(3,4-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![2-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2717354.png)
![5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2717355.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)




![[1-(3-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine](/img/structure/B2717369.png)